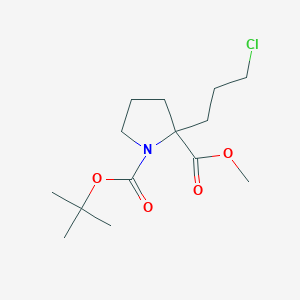![molecular formula C12H15N5O2 B1297279 4-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-yl)-benzoic acid CAS No. 14484-50-5](/img/structure/B1297279.png)
4-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-yl)-benzoic acid
Description
The compound “4-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-yl)-benzoic acid” is a chemical compound with a molecular formula of C11H16N6O2S . It has a molecular weight of 296.35 g/mol . The compound has a complexity of 540 and a topological polar surface area of 149 Ų .
Molecular Structure Analysis
The compound has a complex structure with multiple functional groups. The InChI string for the compound isInChI=1S/C11H16N6O2S/c1-11(2)16-9(12)15-10(13)17(11)7-3-5-8(6-4-7)20(14,18)19/h3-6H,1-2H3,(H2,14,18,19)(H4,12,13,15,16) . The compound has a total of 20 heavy atoms . Physical And Chemical Properties Analysis
The compound has a molecular weight of 296.35 g/mol and a topological polar surface area of 149 Ų . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 .Scientific Research Applications
Nonlinear Optical (NLO) Material Development
Triazine derivatives are known for their potential in creating materials with nonlinear optical properties. The push-pull chromophores derived from triazine can be used to synthesize organic chromophores with D-π-A (Donor-π system-Acceptor) structures, which are significant for second-order NLO applications. These materials have applications in telecommunications, optical data storage, information processing, and biological imaging .
Organic Light Emitting Diodes (OLEDs)
The electron-donating properties of triazine derivatives make them suitable for use in OLEDs. These compounds can serve as hole-transporting materials due to their high electron mobility and thermal and photochemical stability. This application is crucial for the development of photovoltaic cells and polymer fields .
Drug Design and Medicinal Chemistry
Triazine derivatives exhibit a range of biological activities, including antitumor properties. They can be used as scaffolds for designing drugs with specific biological targets, such as cancer treatment or as corticotrophin-releasing factor 1 receptor antagonists .
Agricultural Chemistry
Some triazine derivatives have been used as herbicides due to their ability to inhibit photosynthesis in plants. The structural versatility of triazine allows for the synthesis of compounds with specific herbicidal properties .
Photostabilizers for Polymers
Triazines can act as photostabilizers, protecting polymers from degradation caused by UV light. This application is essential for extending the life of polymer-based materials exposed to sunlight .
Chemical Synthesis
Triazine derivatives can be used as intermediates in chemical synthesis, facilitating the formation of various complex molecules. They can act as condensing agents in the synthesis of amides and esters, which are fundamental reactions in organic chemistry .
Material Science
Due to their thermal stability and unique structural properties, triazine derivatives can be incorporated into materials to enhance their thermal and mechanical properties. This application is valuable in creating high-performance materials for various industrial uses .
Analytical Chemistry
Triazine derivatives can be used as chromophores in analytical chemistry for detecting and quantifying substances. Their strong absorption and fluorescence properties make them suitable for use in spectroscopic analysis .
properties
IUPAC Name |
4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c1-12(2)16-10(13)15-11(14)17(12)8-5-3-7(4-6-8)9(18)19/h3-6H,1-2H3,(H,18,19)(H4,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMLSYAKMRHXSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(N=C(N1C2=CC=C(C=C2)C(=O)O)N)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00162819 | |
| Record name | Benzoic acid, 4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl-)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00162819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-yl)-benzoic acid | |
CAS RN |
14484-50-5 | |
| Record name | Benzoic acid, 4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014484505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl-)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00162819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)benzoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J5JC92Z6XW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-(3,7-Dihydroxy-dibenzo[b,f][1,4]oxazepin-11-yl)-benzoic acid](/img/structure/B1297210.png)






